molecular formula C27H24FN3O5S2 B11519388 N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

Cat. No.: B11519388
M. Wt: 553.6 g/mol
InChI Key: GNWORGFPOWNJAE-UHFFFAOYSA-N
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Description

The compound (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(4-FLUOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole group, a fluorophenyl group, a morpholine-sulfonyl group, and a dihydrothiazol-imine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(4-FLUOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with the morpholine-sulfonyl and dihydrothiazol-imine moieties under controlled conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(4-FLUOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(4-FLUOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(4-FLUOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-(4-FLUOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of benzodioxole, fluorophenyl, morpholine-sulfonyl, and dihydrothiazol-imine moieties provides distinct chemical and biological properties not found in simpler compounds like dichloroaniline or caffeine.

Properties

Molecular Formula

C27H24FN3O5S2

Molecular Weight

553.6 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C27H24FN3O5S2/c28-21-4-6-22(7-5-21)29-27-31(16-19-1-10-25-26(15-19)36-18-35-25)24(17-37-27)20-2-8-23(9-3-20)38(32,33)30-11-13-34-14-12-30/h1-10,15,17H,11-14,16,18H2

InChI Key

GNWORGFPOWNJAE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)F)N3CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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